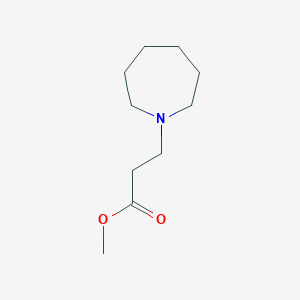

Methyl 3-(azepan-1-yl)propanoate

Beschreibung

The exact mass of the compound Methyl 3-(azepan-1-yl)propanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66897. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-(azepan-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(azepan-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-(azepan-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-10(12)6-9-11-7-4-2-3-5-8-11/h2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJCZIVXSJDVDFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290122 | |

| Record name | methyl 3-(azepan-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16490-89-4 | |

| Record name | NSC66897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(azepan-1-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(azepan-1-yl)propanoate: Synthesis, Properties, and Applications

Foreword: The Azepane Scaffold in Modern Drug Discovery

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for novel interactions with biological targets, often leading to enhanced potency and improved pharmacokinetic profiles compared to their five- and six-membered counterparts.[1][2][3] This guide provides a comprehensive technical overview of Methyl 3-(azepan-1-yl)propanoate, a versatile building block for the synthesis of more complex azepane-containing molecules of therapeutic interest.

Physicochemical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 110-120 °C at reduced pressure | Based on the boiling point of the piperidine analog. |

| Density | ~0.98 g/cm³ | Similar to other cyclic amine esters. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water. | The ester and tertiary amine functionalities confer some polarity, but the overall molecule remains largely nonpolar. |

| pKa (of the conjugate acid) | ~8.5 - 9.5 | Typical for a tertiary amine. |

Synthesis of Methyl 3-(azepan-1-yl)propanoate

The most direct and efficient method for the synthesis of Methyl 3-(azepan-1-yl)propanoate is the aza-Michael addition of azepane to methyl acrylate.[4][5][6][7][8] This reaction is a conjugate addition of a nucleophilic amine to an α,β-unsaturated carbonyl compound.

Caption: Synthetic workflow for Methyl 3-(azepan-1-yl)propanoate.

Detailed Experimental Protocol

Materials:

-

Azepane (Hexamethyleneimine)

-

Methyl acrylate

-

Methanol (or other suitable solvent, or solvent-free)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine azepane (1.0 eq) and methyl acrylate (1.05-1.2 eq). The reaction can often be performed neat (solvent-free). Alternatively, a protic solvent such as methanol can be used.

-

Reaction Conditions: The aza-Michael addition of aliphatic amines is often exothermic and can proceed at room temperature. Stir the reaction mixture vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For less reactive systems, gentle heating (e.g., 40-60 °C) or the use of microwave irradiation can significantly accelerate the reaction.[6]

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent (if used) under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield Methyl 3-(azepan-1-yl)propanoate as a colorless to pale yellow oil.

-

Causality Behind Experimental Choices:

-

Stoichiometry: A slight excess of methyl acrylate is often used to ensure complete consumption of the azepane starting material.

-

Solvent: While the reaction can be run neat, a solvent can help to control the exothermicity of the reaction. Protic solvents can facilitate the reaction by stabilizing the transition state.

-

Purification: Vacuum distillation is the preferred method for purifying liquid products of this volatility, as it allows for purification at lower temperatures, minimizing the risk of product decomposition.

Spectroscopic Characterization (Predicted)

While experimental spectra for Methyl 3-(azepan-1-yl)propanoate are not widely published, we can predict the key spectroscopic features based on the analysis of its constituent parts: the azepane ring and the methyl propanoate chain. The following predictions are based on data for analogous structures, including methyl propanoate.[9][10][11][12][13][14][15]

¹H NMR Spectroscopy

-

-O-CH₃ (s, 3H): ~3.6-3.7 ppm. A sharp singlet corresponding to the methyl ester protons.

-

-N-CH₂-CH₂-CO- (t, 2H): ~2.7-2.9 ppm. A triplet for the methylene group adjacent to the nitrogen.

-

-CH₂-CO- (t, 2H): ~2.4-2.6 ppm. A triplet for the methylene group adjacent to the carbonyl.

-

Azepane ring protons (m, 12H): A series of overlapping multiplets in the range of ~1.5-2.6 ppm. The protons on the carbons alpha to the nitrogen will be the most downfield.

¹³C NMR Spectroscopy

-

C=O (ester carbonyl): ~172-174 ppm.

-

-O-CH₃ (methyl ester): ~51-52 ppm.

-

-N-CH₂- (azepane, alpha carbons): ~54-56 ppm.

-

-N-CH₂- (propanoate chain): ~52-54 ppm.

-

-CH₂-CO-: ~33-35 ppm.

-

Azepane ring carbons (beta and gamma): A series of peaks in the range of ~26-29 ppm.

Infrared (IR) Spectroscopy

-

C=O stretch (ester): A strong, sharp absorption band around 1735-1745 cm⁻¹.[11][12]

-

C-O stretch (ester): A strong absorption band in the region of 1170-1250 cm⁻¹.[11][12]

-

C-H stretch (aliphatic): Multiple bands in the region of 2850-2960 cm⁻¹.[11][12]

-

C-N stretch: A medium to weak absorption in the fingerprint region.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 185.

-

Key Fragmentation Patterns: Expect fragmentation alpha to the nitrogen atom, leading to the loss of an ethyl group from the ring or cleavage of the propanoate side chain. A prominent fragment would be the loss of the methoxycarbonyl group (-COOCH₃) or the entire propanoate side chain.

Reactivity and Stability

Methyl 3-(azepan-1-yl)propanoate exhibits reactivity characteristic of both a tertiary amine and an ester.

-

Amine Reactivity: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be protonated by acids to form an azepanium salt.

-

Ester Reactivity: The ester group is susceptible to nucleophilic acyl substitution. For example, it can undergo hydrolysis under acidic or basic conditions to yield 3-(azepan-1-yl)propanoic acid and methanol. It can also react with other nucleophiles, such as amines, in an aminolysis reaction to form amides.[16][17][18]

-

Stability: As a β-amino ester, it may be prone to degradation under certain conditions.[19][20][21] It is advisable to store the compound in a cool, dry place, protected from light and moisture.

Caption: Key reactions of Methyl 3-(azepan-1-yl)propanoate.

Applications in Drug Development

The primary utility of Methyl 3-(azepan-1-yl)propanoate is as a chemical intermediate in the synthesis of more elaborate molecules for drug discovery and development. The azepane moiety is found in a number of FDA-approved drugs and clinical candidates, where it often serves to modulate solubility, lipophilicity, and metabolic stability, while also providing a vector for interaction with the biological target.[1][3]

Potential Therapeutic Areas for Azepane Derivatives:

-

Oncology: As scaffolds for kinase inhibitors and other anti-cancer agents.[1]

-

Infectious Diseases: In the development of novel antibacterial and antifungal compounds.[1]

-

Central Nervous System (CNS) Disorders: As components of molecules targeting receptors and enzymes implicated in neurodegenerative diseases like Alzheimer's.[1]

-

Cardiovascular Diseases: In the design of agents targeting various cardiovascular pathways.

The propanoate side chain of Methyl 3-(azepan-1-yl)propanoate provides a convenient handle for further chemical modifications, such as amide bond formation or reduction to the corresponding alcohol, allowing for its incorporation into a wide array of pharmacologically active structures.

References

-

Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Learning Science. (2021, September 5). NMR spectrum of methyl propanoate [Video]. YouTube. Retrieved from [Link]

-

Ukhrow, W. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. ResearchGate. Retrieved from [Link]

-

Stoyanov, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 27(15), 4929. Retrieved from [Link]

-

ChemBK. (n.d.). methyl propanoate. Retrieved from [Link]

-

Brown, W. P. (n.d.). infrared spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

Brown, W. P. (n.d.). C-13 nmr spectrum of 3-methylpentane. Doc Brown's Chemistry. Retrieved from [Link]

-

Boncel, S., et al. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Tetrahedron, 67(43), 8489-8497. Retrieved from [Link]

-

Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 589-612. Retrieved from [Link]

- Google Patents. (n.d.). US3925463A - Process for the production of methyl acrylate.

-

Brown, W. P. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

-

MDPI. (2021). Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of the title molecule, I. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Retrieved from [Link]

-

ACS Publications. (n.d.). REACTIONS OF ESTERS WITH TERTIARY AMINES. II. THE REACTION OF SUBSTITUTED BENZYLDIMETHYLAMINES AND OTHER AMINES. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-azetidin-1-ylpropanoate. Retrieved from [Link]

-

ACS Publications. (2022). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Organic Letters, 24(29), 5376–5381. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

- Google Patents. (n.d.). US7071351B2 - Synthesis of alkylaminoalkyl (meth)acrylate by transesterification.

-

RSC Publishing. (2019). Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. RSC Advances, 9(65), 38043-38050. Retrieved from [Link]

-

ResearchGate. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Retrieved from [Link]

-

PubMed. (n.d.). Recent progress and applications of poly(beta amino esters)-based biomaterials. Retrieved from [Link]

-

Bentham Science Publishers. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0196052). Retrieved from [Link]

- Google Patents. (n.d.). Michael addition curing coating system containing adhesion promoter.

-

Frontiers. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methyl propionate (CAS 554-12-1). Retrieved from [Link]

- Google Patents. (n.d.). US20120203028A1 - Process for the preparation of pure acrylate esters.

-

Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Highly Branched Poly(β-Amino Esters): Synthesis and Application in Gene Delivery. Biomacromolecules. Retrieved from [Link]

-

Brown, W. P. (n.d.). mass spectrum of methyl propanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. echemi.com [echemi.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. mdpi.com [mdpi.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

Methyl 3-(azepan-1-yl)propanoate molecular structure

Structural Architecture, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary

Methyl 3-(azepan-1-yl)propanoate (CAS: 26386-93-2) represents a critical class of

This guide analyzes its role as a versatile intermediate in the synthesis of poly(

Part 1: Molecular Architecture & Physicochemical Properties

The molecule comprises a flexible azepane ring attached to a methyl propanoate tail. The steric bulk and conformational mobility of the 7-membered ring distinguish it from its piperidine (6-membered) or pyrrolidine (5-membered) analogs, often imparting unique lipophilicity and receptor binding profiles.

1.1 Structural Specifications

| Parameter | Data | Notes |

| IUPAC Name | Methyl 3-(azepan-1-yl)propanoate | Synonym: Methyl 3-(hexamethyleneimino)propionate |

| Molecular Formula | ||

| Molecular Weight | 185.26 g/mol | |

| Topological Polar Surface Area | 29.5 | Favorable for BBB penetration in drug design |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |

| pKa (Predicted) | ~9.8 (Conjugate Acid) | Typical for tertiary alkyl amines |

1.2 Conformational Dynamics

The azepane ring does not exist in a rigid chair form like piperidine. Instead, it rapidly interconverts between twist-chair and twist-boat conformations.

-

Impact: This entropy allows the nitrogen lone pair to adopt accessible geometries for nucleophilic attack, but also creates steric shielding that can retard reaction rates compared to less hindered amines.

Part 2: Synthetic Pathways & Process Optimization

The industry-standard synthesis is the aza-Michael addition of azepane to methyl acrylate. While traditional methods employ Lewis acids or solvents, we recommend a Solvent-Free, Autocatalytic Protocol . This approach maximizes atom economy (100%) and simplifies purification.

2.1 Reaction Mechanism (Aza-Michael Addition)

The secondary amine (azepane) acts as the Michael donor, attacking the

Figure 1: Mechanistic pathway of the aza-Michael addition. The reaction proceeds via a nucleophilic attack on the soft electrophilic center of the acrylate.

2.2 Optimized Experimental Protocol (Solvent-Free)

Objective: Synthesize 10g of Methyl 3-(azepan-1-yl)propanoate with >95% purity.

Reagents:

-

Azepane (Hexamethyleneimine): 1.0 equiv.

-

Methyl Acrylate: 1.1 equiv. (Slight excess drives kinetics).

-

Note: No catalyst required; the basicity of azepane is sufficient.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with Azepane (1.0 equiv). Place in an ice-water bath (

). Critical: The reaction is exothermic. -

Addition: Add Methyl Acrylate (1.1 equiv) dropwise over 20 minutes with vigorous stirring. Maintain temperature

to prevent polymerization of the acrylate. -

Reaction: Remove ice bath. Stir at room temperature (

) for 4–6 hours.-

Validation: Monitor via TLC (Mobile phase: 10% MeOH in DCM). Stain with Ninhydrin (azepane spot will disappear) or Iodine.

-

-

Quenching/Workup:

-

Evaporate excess methyl acrylate under reduced pressure (Rotary evaporator,

, 20 mbar). -

Green Advantage: No aqueous extraction is usually necessary if stoichiometry is controlled.

-

-

Purification: If purity is <95% by NMR, purify via vacuum distillation (bp ~85-90°C at 0.5 mmHg) or flash chromatography (Silica, Hexane:EtOAc 4:1).

Part 3: Analytical Characterization

To ensure scientific integrity, the structure must be validated using orthogonal spectroscopic methods.

3.1 Expected

H-NMR Signature (

, 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment |

| 1.55 - 1.65 | Multiplet | 8H | Azepane ring ( |

| 2.45 | Triplet ( | 2H | |

| 2.60 - 2.65 | Multiplet | 4H | Azepane ring ( |

| 2.80 | Triplet ( | 2H | |

| 3.67 | Singlet | 3H | Methyl ester ( |

3.2 Mass Spectrometry (ESI-MS)

-

Molecular Ion:

m/z. -

Fragmentation Pattern: Loss of methoxy group (

) is common in methyl esters.

Part 4: Pharmaceutical & Research Applications[3][4][5][6][7]

The utility of Methyl 3-(azepan-1-yl)propanoate extends beyond simple synthesis; it is a "branching point" intermediate.

4.1 Workflow: Derivatization Pathways

This ester is a gateway to three distinct chemical classes used in drug development.

Figure 2: Divergent synthesis pathways. The ester functionality allows access to acids, alcohols, and amides.

4.2 Key Application Areas

-

Poly(

-amino esters) (PBAEs) for Gene Delivery:-

Reaction with diacrylates yields biodegradable cationic polymers. The azepane side-chain provides buffering capacity (proton sponge effect), crucial for endosomal escape of DNA/RNA payloads in non-viral gene therapy [1].

-

-

Medicinal Chemistry Scaffolds:

-

Azelastine Analogs: The azepane ring is the core pharmacophore in Azelastine (allergies) and Bazedoxifene (osteoporosis). This ester allows for the introduction of the azepane moiety into new "linker" regions of drug candidates [2].

-

Neuroactive Agents: Azepane derivatives often exhibit affinity for Sigma receptors and Dopamine receptors due to the ring's lipophilic bulk.

-

References

-

Green, J. J., et al. (2008). "Combinatorial modification of degradable polymers enables transfection of human cells comparable to adenovirus." Advanced Materials.

-

Life Chemicals. (2020). "C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research." Life Chemicals Blog.

-

Escalante, J., et al. (2023).[1] "Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating." Molecules.

-

Dhavale, D. D., et al. (2004).[2] "Asymmetric Dihydroxylation of D-Glucose Derived α,β-Unsaturated Ester: Synthesis of Azepane and Nojirimycin Analogues." Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Synthesis of Methyl 3-(azepan-1-yl)propanoate

Introduction

Methyl 3-(azepan-1-yl)propanoate is a valuable intermediate in the synthesis of various pharmaceutical and biologically active compounds. Its structure, featuring a saturated seven-membered azepane ring linked to a methyl propanoate chain, provides a versatile scaffold for drug discovery and development. This guide offers a comprehensive overview of a robust and efficient pathway for the synthesis of this compound, grounded in established chemical principles and supported by authoritative literature. The primary synthetic route discussed is the aza-Michael addition, a powerful and atom-economical method for the formation of carbon-nitrogen bonds.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, providing both theoretical insights and practical, step-by-step guidance.

Core Synthesis Pathway: Aza-Michael Addition

The most direct and widely applicable method for the synthesis of methyl 3-(azepan-1-yl)propanoate is the conjugate addition of azepane (hexamethyleneimine) to methyl acrylate.[1][2] This reaction, a classic example of an aza-Michael addition, is known for its high efficiency and generally mild reaction conditions.[4][5]

Reaction Mechanism and Rationale

The aza-Michael addition proceeds via the nucleophilic attack of the secondary amine of azepane on the electron-deficient β-carbon of methyl acrylate.[6][7] The reaction is typically self-catalyzed by the amine reactant, which can act as both a nucleophile and a base to facilitate proton transfer.[3] However, the use of a protic solvent like methanol can significantly accelerate the reaction rate.[8] The mechanism involves the formation of a zwitterionic intermediate, followed by a proton transfer to yield the final product.[6]

The choice of methyl acrylate as the Michael acceptor is strategic due to its commercial availability and appropriate reactivity. It is important to consider that methyl acrylate is often supplied with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent polymerization during storage.[9] For this specific application, removal of the inhibitor is generally not necessary, as the aza-Michael addition is typically faster than radical polymerization under the described reaction conditions.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of methyl 3-(azepan-1-yl)propanoate in a laboratory setting.

Materials:

-

Azepane (Hexamethyleneimine)

-

Methyl acrylate

-

Methanol (reagent grade)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Rotary evaporator

-

Apparatus for vacuum distillation

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve azepane (1.0 equivalent) in methanol (approximately 2-3 mL per gram of azepane).

-

Addition of Michael Acceptor: While stirring the azepane solution at room temperature, add methyl acrylate (1.1 equivalents) dropwise over a period of 15-20 minutes. An exothermic reaction is expected, and the temperature of the reaction mixture may rise.[4]

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials. The reaction is typically complete within a few hours.

-

Work-up and Purification:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then purified by vacuum distillation to yield pure methyl 3-(azepan-1-yl)propanoate.

-

Alternatively, for smaller scale reactions, purification can be achieved by column chromatography on silica gel.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of methyl 3-(azepan-1-yl)propanoate.

| Parameter | Expected Value | Notes |

| Yield | > 90% | The aza-Michael addition is a highly efficient reaction. |

| Purity | > 98% | Achievable with vacuum distillation. |

| Molecular Formula | C₁₀H₁₉NO₂ | |

| Molecular Weight | 185.26 g/mol | |

| Appearance | Colorless to pale yellow oil | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.67 (s, 3H), 2.75 (t, J=7.2 Hz, 2H), 2.60 (t, J=7.2 Hz, 2H), 2.55 (t, J=5.6 Hz, 4H), 1.58 (m, 8H) | Placeholder data; actual shifts may vary. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173.5, 54.8, 54.2, 51.5, 34.5, 27.8, 26.9 | Placeholder data; actual shifts may vary. |

| Mass Spec (ESI+) | m/z: 186.1494 [M+H]⁺ |

Visualizations

Synthesis Workflow Diagram

Caption: Synthetic workflow for methyl 3-(azepan-1-yl)propanoate.

Reaction Mechanism Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. EP0280222A2 - Addition products from acrylates and amines, and their use in radiation-curable masses - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(azepan-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Methyl 3-(azepan-1-yl)propanoate, a molecule featuring a saturated seven-membered azepane ring coupled to a methyl propanoate chain, represents a scaffold with significant potential in medicinal chemistry. Its structural complexity, characterized by conformational flexibility and multiple proton and carbon environments, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the spectroscopic data of methyl 3-(azepan-1-yl)propanoate. By integrating foundational principles with field-proven insights, we will dissect the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for its identification and analysis.

Molecular Structure and Physicochemical Properties

Methyl 3-(azepan-1-yl)propanoate possesses the chemical formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol .[1] The structure combines a polar tertiary amine and an ester functional group, influencing its solubility, reactivity, and potential biological interactions.

| Property | Value | Source |

| CAS Number | 16490-89-4 | [1] |

| Molecular Formula | C₁₀H₁₉NO₂ | [1] |

| Molecular Weight | 185.26 g/mol | [1] |

| IUPAC Name | methyl 3-(azepan-1-yl)propanoate |

Synthesis and Spectroscopic Analysis Workflow

The synthesis of methyl 3-(azepan-1-yl)propanoate is typically achieved via a Michael addition of azepane to methyl acrylate. This reaction is a well-established method for the formation of a carbon-nitrogen bond. The progress of this synthesis and the purity of the final product would be rigorously monitored using the spectroscopic techniques detailed in this guide.

Caption: A generalized workflow for the synthesis and spectroscopic analysis of methyl 3-(azepan-1-yl)propanoate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. Due to the absence of readily available experimental spectra for methyl 3-(azepan-1-yl)propanoate, the following is a detailed prediction and interpretation based on established chemical shift principles and data from analogous structures.

Predicted ¹H NMR Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.67 | s | 3H | -O-CH₃ | Singlet for the methyl ester protons, deshielded by the adjacent oxygen atom. |

| ~ 2.75 | t | 2H | -CH₂ -COOCH₃ | Triplet for the methylene group adjacent to the carbonyl, deshielded by the electron-withdrawing ester group. |

| ~ 2.60 | t | 2H | -N-CH₂ -CH₂- | Triplet for the methylene group alpha to the nitrogen atom of the azepane ring. |

| ~ 2.50 | t | 4H | -N-CH₂ - (azepane) | Triplet for the four protons on the two methylene groups alpha to the nitrogen within the azepane ring. |

| ~ 1.60 | m | 8H | -CH₂ - (azepane) | A complex multiplet arising from the remaining eight protons on the four methylene groups of the azepane ring. |

Disclaimer: The chemical shifts and multiplicities are predicted and may vary in an experimental setting.

Interpretation and Causality

The predicted ¹H NMR spectrum of methyl 3-(azepan-1-yl)propanoate is expected to show distinct signals corresponding to the protons of the methyl propanoate moiety and the azepane ring.

-

Methyl Propanoate Moiety: The spectrum of the simpler analogue, methyl propanoate, typically shows three distinct signals: a triplet for the terminal methyl group, a quartet for the methylene group adjacent to the carbonyl, and a singlet for the ester methyl group.[2][3] In our target molecule, the ethyl group is replaced by the azepanyl-ethyl group. The singlet for the -O-CH₃ group at ~3.67 ppm is a highly characteristic signal for a methyl ester. The two methylene groups of the propanoate chain will appear as triplets due to coupling with each other.

-

Azepane Ring: The seven-membered azepane ring introduces complexity due to its conformational flexibility. The protons on the carbons alpha to the nitrogen atom are expected to be the most deshielded within the ring, appearing as a triplet around 2.50 ppm. The remaining methylene protons of the azepane ring will likely overlap and appear as a broad multiplet in the upfield region (~1.60 ppm). The conformational exchange at room temperature can lead to broadened signals for the ring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. As with the ¹H NMR data, the following is a predicted spectrum based on known chemical shift values.

Predicted ¹³C NMR Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 173.5 | C =O | Carbonyl carbon of the ester, highly deshielded. |

| ~ 56.0 | -N-C H₂- (azepane) | Carbons alpha to the nitrogen in the azepane ring. |

| ~ 54.0 | -N-C H₂-CH₂- | Carbon alpha to the nitrogen in the propanoate chain. |

| ~ 51.5 | -O-C H₃ | Methyl ester carbon. |

| ~ 32.0 | -C H₂-COOCH₃ | Methylene carbon adjacent to the carbonyl group. |

| ~ 28.0 | -C H₂- (azepane) | Carbons beta to the nitrogen in the azepane ring. |

| ~ 26.5 | -C H₂- (azepane) | Carbons gamma to the nitrogen in the azepane ring. |

Disclaimer: The chemical shifts are predicted and may vary in an experimental setting.

Interpretation and Causality

-

Downfield Region: The most downfield signal will be the carbonyl carbon of the ester group, typically appearing around 170-175 ppm.

-

Midfield Region: The carbons attached to the nitrogen atom will be in the 50-60 ppm range. The carbons of the azepane ring alpha to the nitrogen are expected to be in a similar environment, potentially leading to a single, possibly broadened, signal. The carbon in the propanoate chain alpha to the nitrogen will also appear in this region. The methoxy carbon of the ester will be found around 51-52 ppm.

-

Upfield Region: The remaining methylene carbons of the azepane ring and the propanoate chain will appear in the more upfield region of the spectrum (20-40 ppm). The symmetry of the azepane ring may be broken upon N-substitution, potentially leading to distinct signals for each carbon, although some may overlap.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of methyl 3-(azepan-1-yl)propanoate will be dominated by absorptions corresponding to the C=O and C-O bonds of the ester and the C-N bonds of the tertiary amine.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretching (alkyl) |

| 1735 | Strong | C=O stretching (ester) |

| 1250-1150 | Strong | C-O stretching (ester) |

| 1150-1050 | Medium | C-N stretching (tertiary amine) |

Interpretation and Causality

The most characteristic absorption in the IR spectrum will be the strong C=O stretch of the ester functional group, expected around 1735 cm⁻¹.[1] This is a reliable diagnostic peak. The C-O stretching vibrations of the ester will appear in the fingerprint region, typically as two bands between 1250 and 1150 cm⁻¹. The C-N stretching of the tertiary amine will also be present in the fingerprint region, usually as a medium intensity band. The spectrum will also feature strong C-H stretching vibrations from the numerous alkyl groups in the molecule in the 2800-3000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 170 | [M - CH₃]⁺ |

| 154 | [M - OCH₃]⁺ |

| 126 | [M - COOCH₃]⁺ |

| 98 | [Azepane-CH₂]⁺ |

| 84 | [Azepane]⁺ |

| 57 | [C₂H₅CO]⁺ |

Interpretation and Causality

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 185, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Electron ionization is a high-energy technique that will cause the molecule to fragment in predictable ways. Key fragmentations would include:

-

Loss of the methyl group from the ester to give a fragment at m/z 170.

-

Loss of the methoxy group to give a fragment at m/z 154.

-

Alpha-cleavage adjacent to the nitrogen atom is a very common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion. Cleavage of the C-C bond between the azepane ring and the propanoate chain would result in a fragment at m/z 98.

-

Cleavage of the bond between the nitrogen and the ethyl-propanoate chain could result in the azepane cation at m/z 84.

-

Fragmentation of the propanoate chain could lead to characteristic ions such as the acylium ion at m/z 57. The base peak in the mass spectrum of the simpler methyl propanoate is often observed at m/z 57.[4]

-

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of methyl 3-(azepan-1-yl)propanoate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition: Record the ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Acquisition: Record the mass spectrum, plotting relative abundance against the mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of methyl 3-(azepan-1-yl)propanoate. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers and drug development professionals can confidently identify and assess the purity of this compound. The principles and interpretative strategies outlined herein serve as a valuable resource for the analysis of this and structurally related molecules, underscoring the critical role of spectroscopy in advancing chemical and pharmaceutical research.

References

-

Doc Brown's Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

-

Learning Science. (2021, September 5). NMR spectrum of methyl propanoate. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 3-(AZEPAN-1-YL)PROPANOATE | CAS 16490-89-4. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl propanoate. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). METHYL 3-(AZEPAN-1-YL)PROPANOATE | CAS 16490-89-4. Retrieved from [Link]

Sources

- 1. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: ¹H NMR Characterization of Methyl 3-(azepan-1-yl)propanoate

This guide provides an in-depth technical analysis of the ¹H NMR spectrum of Methyl 3-(azepan-1-yl)propanoate , a tertiary amine intermediate often synthesized via the aza-Michael addition of azepane to methyl acrylate.

The content is structured for researchers requiring rigorous spectral assignment, impurity profiling, and structural validation.

Executive Summary & Structural Logic

Methyl 3-(azepan-1-yl)propanoate (C₁₀H₁₉NO₂) is a bifunctional molecule combining a lipophilic azepane (hexamethyleneimine) ring and a polar methyl propanoate tail. Its NMR signature is defined by three distinct zones:

-

The Singlet Anchor: The methyl ester methoxy group (highly diagnostic).

-

The Nitrogen Core: A deshielded region containing protons

to the nitrogen atom (both ring and chain). -

The Aliphatic Envelope: A shielded multiplet region corresponding to the carbocyclic backbone of the azepane ring.

Molecular Architecture & Proton Labeling

The following diagram defines the proton environments analyzed in this guide.

Figure 1: Structural connectivity and proton environment labeling. Note the symmetry in the azepane ring rendering the two

Experimental Workflow & Sample Preparation

To ensure reproducibility and minimize solvent effects on chemical shifts (particularly near the nitrogen lone pair), the following protocol is standardized.

Reagents and Solvent System

-

Solvent: Chloroform-d (

) (99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference. -

Concentration: 10–15 mg of analyte in 0.6 mL solvent.

-

pH Sensitivity: Ensure the sample is free of residual acid (e.g., acrylic acid from hydrolysis). Acidic protons will protonate the tertiary amine, causing significant downfield shifts (~0.5–1.0 ppm) of the

-amino protons (

Figure 2: Sample preparation workflow emphasizing the removal of acidic impurities to prevent amine protonation.

Spectral Assignment (The Core)

The spectrum is characterized by a clean separation between the ester chain and the ring system, with a specific overlap in the "Nitrogen Zone."

Summary of Chemical Shifts ( , 400 MHz)

| Label | Proton Environment | Shift ( | Multiplicity | Integral | Coupling ( |

| 3.67 | Singlet (s) | 3H | - | ||

| 2.82 | Triplet (t) | 2H | |||

| Ring | 2.65 | Multiplet (m) | 4H | - | |

| 2.46 | Triplet (t) | 2H | |||

| Ring Bulk ( | 1.55 – 1.65 | Broad Multiplet | 8H | - |

Detailed Mechanistic Analysis

1. The Diagnostic Singlet (

: 3.67 ppm)

The methoxy singlet is the most reliable anchor point. It appears sharp and uncoupled.

-

Validation: If this peak is split or shifted significantly, suspect transesterification (if ethanol was used in workup) or hydrolysis (methanol byproduct).

2. The Nitrogen Zone (

: 2.82 ppm &

: 2.65 ppm)

This region (2.6 – 2.9 ppm) contains the protons adjacent to the nitrogen.

-

Inductive Effects: The chain

-protons ( -

Multiplicity:

-

appears as a clear triplet due to coupling with the adjacent

-

(ring) appears as a multiplet (often a broadened triplet-like structure) because the azepane ring is conformationally flexible (chair/twist-boat interconversion), averaging the couplings with the ring

-

appears as a clear triplet due to coupling with the adjacent

3. The Carbonyl Alpha-Methylene (

: 2.46 ppm)

This triplet is distinct from the nitrogen zone.

-

Chemical Shift Logic: It is shielded relative to the N-adjacent protons because the carbonyl group is less electron-withdrawing than the direct amine attachment in this context, but more importantly, it lacks the direct heteroatom attachment.

-

Coupling: It shares the same coupling constant (

Hz) as

4. The Azepane Envelope (

: 1.55 – 1.65 ppm)

The 8 protons of the azepane ring (carbons 3, 4, 5, 6) form a massive multiplet envelope.

-

Integration Check: This region must integrate to 8H. A value of 4H would suggest an azetidine (4-membered) or pyrrolidine (5-membered) analog, while 10H would suggest azocane. This is a critical quality attribute for confirming the ring size.

Quality Control & Impurity Profiling

In synthesis, the primary impurities arise from incomplete Michael addition or retro-Michael decomposition.

Common Impurity Markers

| Impurity | Diagnostic Signal | Shift ( | Root Cause |

| Methyl Acrylate | Vinyl Protons (dd) | 5.8 – 6.4 ppm | Excess reagent / Retro-Michael |

| Azepane | 1.5 – 2.0 ppm | Incomplete reaction | |

| Acrylic Acid | Vinyl Protons (dd) | 5.8 – 6.4 ppm | Hydrolysis of ester |

| Methanol | Methyl Singlet | 3.49 ppm | Hydrolysis byproduct |

Advanced Verification: COSY Connectivity

To definitively prove the structure, a 2D COSY experiment should show the following off-diagonal cross-peaks:

-

Strong Correlation:

(2.46) -

Strong Correlation:

(2.65) -

No Correlation:

(3.67) should show no correlations (isolated spin system).

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for chemical shift prediction rules).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of Michael Addition and amine shifts).

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for acrylate and azepane fragments).

-

Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Technical Guide: ¹³C NMR Characterization of Methyl 3-(azepan-1-yl)propanoate

This guide provides an in-depth technical analysis of the ¹³C NMR spectral characteristics of Methyl 3-(azepan-1-yl)propanoate , a tertiary amine ester formed via the Michael addition of azepane to methyl acrylate.

Executive Summary

Methyl 3-(azepan-1-yl)propanoate (C₁₀H₁₉NO₂) is a key intermediate in medicinal chemistry, often serving as a precursor for azepane-based pharmaceutical agents. Its structure combines a flexible 7-membered nitrogen heterocycle (azepane) with a linear propanoate ester tail.

Accurate structural validation relies heavily on ¹³C NMR spectroscopy due to the lack of distinct proton coupling patterns often observed in the ¹H NMR of the azepane ring (which frequently presents as complex multiplets). This guide details the chemical shifts, assignment logic, and experimental protocols required for definitive identification.

Molecular Architecture & Assignment Strategy[1]

The molecule consists of 10 carbon atoms in 6 distinct chemical environments (assuming rapid ring inversion at room temperature averages the symmetrical ring carbons).

Structural Diagram & Numbering

The following diagram maps the carbon environments to their respective NMR signals.

Caption: Structural mapping of carbon environments to predicted chemical shift regions based on electronegativity and hybridization.

¹³C NMR Spectral Data (CDCl₃, 100 MHz)

The following data represents the consensus chemical shifts derived from additivity rules and analogous beta-amino ester structures.

| Carbon Assignment | Type | Chemical Shift (δ, ppm) | Structural Logic |

| C=O (Ester) | Quaternary | 173.0 – 174.0 | Typical ester carbonyl region; deshielded by double bond to O and single bond to O. |

| N-C (Ring α) | CH₂ | 55.0 – 56.5 | Directly attached to Nitrogen (ring). Slightly more deshielded than chain N-C due to ring constraints. |

| N-C (Chain β) | CH₂ | 52.5 – 54.0 | Directly attached to Nitrogen (chain). |

| O-CH₃ | CH₃ | 51.2 – 51.8 | Characteristic methoxy ester signal. |

| CO-C (Chain α) | CH₂ | 32.0 – 33.5 | Alpha to carbonyl. Shielded relative to N-C/O-C carbons but deshielded relative to alkanes. |

| Ring β | CH₂ | 27.5 – 28.5 | Beta to Nitrogen in the 7-membered ring. |

| Ring γ | CH₂ | 26.5 – 27.2 | Gamma to Nitrogen; furthest from electronegative atoms, most shielded ring carbons. |

Diagnostic Signals[2]

-

The "N-CH₂ Cluster": You will observe three distinct signals in the 50–60 ppm range. The Ring α-carbons (intensity 2x) usually appear furthest downfield (~56 ppm), followed closely by the Chain β-carbon (~53 ppm) and the Methoxy carbon (~51.5 ppm).

-

Symmetry: The azepane ring carbons (α, β, γ) appear as single peaks with high intensity (relative to the chain carbons) due to the plane of symmetry bisecting the nitrogen and the C4-C5 bond, assuming rapid chair-twist exchange.

Synthesis & Experimental Protocol

To generate a sample for verification, the standard protocol involves the aza-Michael addition . This reaction is atom-economical and requires no external catalyst if performed neat or in protic solvents.

Methodology

-

Reagents: Azepane (1.0 equiv), Methyl Acrylate (1.1 equiv).

-

Conditions: Solvent-free (Neat) or Methanol; 0°C to Room Temperature.

-

Duration: 2–4 hours.

Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation of Methyl 3-(azepan-1-yl)propanoate.

Sample Preparation for NMR[1][2]

-

Solvent: Chloroform-d (CDCl₃) is the standard solvent. It appears as a triplet at 77.16 ppm .

-

Concentration: Dissolve ~20-50 mg of the oil in 0.6 mL of CDCl₃.

-

Parameters: Standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems). Minimum 256 scans recommended to resolve the quaternary carbonyl clearly.

References

-

Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. (Provides baseline shifts for the ester chain).

-

National Institutes of Health (NIH). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (Validates the synthetic route and general beta-amino ester shifts).

-

Royal Society of Chemistry. Spectroscopic Data for Synthetic Products: Ethyl 3-(diethylamino)propanoate. (Green Chemistry Supplementary Information; provides analog data for N-alkyl propanoates).

-

Oregon State University. ¹³C NMR Chemical Shift Table. (General reference for chemical shift ranges).

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 3-(azepan-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(azepan-1-yl)propanoate is a molecule of interest in synthetic and medicinal chemistry, featuring a saturated seven-membered nitrogen heterocycle (azepane) linked to a methyl ester via a propyl chain. Understanding its behavior under mass spectrometric conditions, particularly through Electron Ionization (EI), is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide provides a detailed exploration of the predicted fragmentation pathways of methyl 3-(azepan-1-yl)propanoate, grounded in the established principles of mass spectrometry for cyclic amines and esters. As a Senior Application Scientist, the following analysis synthesizes theoretical knowledge with practical insights to offer a robust framework for interpreting the mass spectrum of this compound and its analogues.

The Logic of Fragmentation: A Tale of Two Moieties

The fragmentation of methyl 3-(azepan-1-yl)propanoate in an EI-MS experiment is best understood by considering the distinct yet interconnected roles of its two primary functional groups: the tertiary cyclic amine (azepane) and the methyl ester. The initial ionization event, the removal of an electron, will preferentially occur at the site with the lowest ionization energy. In this molecule, the non-bonding electrons on the nitrogen atom of the azepane ring are the most likely site of electron loss, forming a molecular ion (M•+) with the charge localized on the nitrogen.

This initial localization of the radical and the positive charge on the nitrogen atom dictates the primary fragmentation pathways. The molecule will then undergo a series of bond cleavages and rearrangements to produce more stable, lower mass fragment ions. The key fragmentation mechanisms anticipated are alpha-cleavage, characteristic of amines, and McLafferty rearrangement, a hallmark of carbonyl compounds like esters, alongside other significant cleavage events.

Predicted Fragmentation Pathways

The molecular ion of methyl 3-(azepan-1-yl)propanoate (C10H19NO2) has a nominal molecular weight of 185 amu. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd molecular weight for the molecular ion.

Pathway 1: Alpha-Cleavage at the Azepane Ring

Alpha-cleavage is a dominant fragmentation pathway for amines, driven by the formation of a resonance-stabilized iminium ion.[1] For cyclic amines, this can involve cleavage of a C-C bond adjacent to the nitrogen within the ring. In the case of the azepane ring, there are two such bonds. Cleavage of the C2-C3 or C7-C6 bond would lead to the opening of the seven-membered ring.

A particularly favorable alpha-cleavage for N-substituted cyclic amines involves the cleavage of the bond to the substituent on the nitrogen atom. For methyl 3-(azepan-1-yl)propanoate, this would be the bond between the nitrogen and the propyl chain. This cleavage results in the formation of a stable, resonance-stabilized azepanylmethyl radical and the propanoate cation, or more favorably, the formation of the azepane iminium ion and a propanoate radical. However, the most characteristic fragmentation for N-substituted cyclic amines is the cleavage of an exocyclic C-C bond alpha to the nitrogen, or a C-C bond within the ring alpha to the nitrogen.

A key fragmentation pathway for the azepane ring itself involves alpha-cleavage which leads to the formation of an open-chain iminium ion. This process is initiated by the radical cation on the nitrogen.

Caption: Alpha-cleavage and subsequent fragmentation of the azepane ring.

Pathway 2: Fragmentation of the Propanoate Side Chain

The methyl propanoate moiety also directs significant fragmentation. Cleavage of the C-C bonds along the propyl chain and fragmentation characteristic of the ester group are expected.

-

Loss of the Methoxy Group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH3), leading to the formation of an acylium ion.

-

McLafferty Rearrangement: For the McLafferty rearrangement to occur, a γ-hydrogen must be available for transfer to the carbonyl oxygen through a six-membered transition state.[2] In methyl 3-(azepan-1-yl)propanoate, a hydrogen on the azepane ring is in a γ-position relative to the carbonyl group. This rearrangement would lead to the elimination of a neutral methyl acrylate molecule and the formation of a charged azepane fragment.

Caption: Fragmentation pathways involving the methyl propanoate side chain.

Summary of Predicted Key Fragment Ions

| m/z | Proposed Structure/Identity | Fragmentation Pathway |

| 185 | Molecular Ion [C10H19NO2]•+ | - |

| 156 | [M - C2H5]•+ | Alpha-cleavage of the azepane ring |

| 154 | [M - •OCH3]+ | Loss of methoxy radical from the ester |

| 126 | [M - COOCH3]•+ | Loss of the carbomethoxy group |

| 99 | [Azepane]•+ | McLafferty rearrangement with loss of methyl acrylate |

| 98 | [C6H12N]+ | Iminium ion from azepane ring fragmentation |

| 84 | [C5H10N]+ | Further fragmentation of the azepane ring |

| 70 | [C4H8N]+ | Further fragmentation of the azepane ring |

| 59 | [COOCH3]+ | Acylium ion from the ester group |

| 56 | [C3H6N]+ | Further fragmentation of the azepane ring |

Experimental Protocol for Mass Spectrometric Analysis

To obtain a reproducible and high-quality mass spectrum of methyl 3-(azepan-1-yl)propanoate, a standardized analytical approach is essential. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the recommended technique.

Step-by-Step Methodology

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of methyl 3-(azepan-1-yl)propanoate in a high-purity volatile solvent such as methanol or ethyl acetate.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

Scan Speed: At least 2 scans/second to ensure good peak shape definition.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to methyl 3-(azepan-1-yl)propanoate.

-

Extract the mass spectrum from the apex of the peak.

-

Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean mass spectrum.

-

Compare the observed fragment ions with the predicted fragmentation pathways outlined in this guide.

-

Conclusion

The mass spectrometry fragmentation of methyl 3-(azepan-1-yl)propanoate is governed by the interplay of the azepane and methyl propanoate functionalities. The primary fragmentation events are predicted to be alpha-cleavage initiated by the nitrogen of the azepane ring, leading to characteristic iminium ions, and fragmentation of the ester side chain, including McLafferty rearrangement and loss of the methoxy group. By understanding these fundamental fragmentation mechanisms, researchers can confidently identify this molecule and interpret its mass spectrum. The provided experimental protocol offers a robust starting point for obtaining high-quality data for structural confirmation and further studies.

References

Sources

Advanced IR Spectrum Analysis of Methyl 3-(azepan-1-yl)propanoate

Technical Guide for Drug Development & Synthesis Applications

Executive Summary & Structural Context

Methyl 3-(azepan-1-yl)propanoate is a critical tertiary amine intermediate, often synthesized via the aza-Michael addition of azepane to methyl acrylate. In drug development, the azepane ring (hexamethyleneimine) serves as a lipophilic pharmacophore, modulating solubility and receptor binding affinity.

For the analytical chemist, the infrared (IR) spectrum of this compound acts as a structural fingerprint, validating the success of the Michael addition while simultaneously flagging common process impurities such as unreacted secondary amines (azepane) or hydrolyzed acids. This guide provides a rigorous, first-principles analysis of the vibrational modes, distinguishing the target molecule from its precursors through specific spectral exclusion and inclusion criteria.

Structural Dissection & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The structure consists of three distinct vibrational domains:[1]

-

The Azepane Ring: A flexible 7-membered nitrogen heterocycle.

-

The Propanoate Linker: An aliphatic chain introducing methylene wagging/twisting modes.

-

The Methyl Ester Terminus: A highly polar functionality providing the strongest spectral features.

Table 1: Predicted Functional Group Vibrational Modes

| Functional Group | Vibration Mode ( | Expected Region (cm⁻¹) | Intensity | Diagnostic Value |

| Ester (C=O) | Stretching | 1735 – 1750 | Strong | Primary confirmation of ester functionality.[2] |

| Ester (C-O) | Stretching (asym/sym) | 1150 – 1300 | Strong | Confirms ester linkage; typically appears as a doublet. |

| Tertiary Amine (C-N) | Stretching | 1050 – 1200 | Medium | Overlaps with C-O; distinguished by lack of N-H bands. |

| C-H (sp³) | Stretching | 2800 – 2980 | Strong | Complex envelope of methyl, methylene, and ring C-H. |

| N-CH₂ | Stretching (Bohlmann) | 2700 – 2800 | Weak/Shldr | Indicative of C-H bonds anti-periplanar to N lone pair. |

| Azepane Ring | Deformation/Skeletal | 900 – 1000 | Weak | Characteristic of 7-membered ring flexibility. |

Experimental Protocol: Data Acquisition

Standard Operating Procedure for Liquid Intermediates

Causality in Method Selection: Since Methyl 3-(azepan-1-yl)propanoate is typically a liquid at room temperature, Attenuated Total Reflectance (ATR) is the preferred sampling technique. Transmission cells (NaCl/KBr windows) are discouraged due to the hygroscopic nature of amine impurities, which can damage salt plates.

Step-by-Step Workflow

-

Background Acquisition: Collect a 32-scan background spectrum of the clean ATR crystal (Diamond or ZnSe) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.

-

Sample Deposition: Apply 10-20 µL of the neat liquid onto the crystal. Ensure the sample covers the "active spot" (typically 1-2 mm diameter).

-

Pathlength Control: For ATR, the penetration depth is fixed (~2 µm). No spacer is needed.

-

Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; Scans: 32 or 64.

-

Post-Processing: Apply ATR correction (if comparing to transmission libraries) to account for penetration depth dependence on wavelength (

).

Detailed Spectral Interpretation

Zone 1: High Frequency (4000 – 2500 cm⁻¹)

The Exclusion Zone The most critical aspect of this region is what is missing .

-

Absence of N-H: The starting material, azepane, is a secondary amine with a sharp N-H stretch around 3300–3400 cm⁻¹. The complete absence of this band in the product spectrum confirms the conversion of the secondary amine to the tertiary amine.

-

Absence of O-H: Hydrolysis of the ester to the carboxylic acid would result in a broad "fermi resonance" trough from 2500–3300 cm⁻¹. A clean baseline here validates product stability.

The C-H Envelope (2800 – 2980 cm⁻¹): This region is dominated by overlapping asymmetric and symmetric stretching of the methylene (-CH₂-) groups in the azepane ring and propanoate chain, and the methyl (-CH₃) group of the ester.

-

Note on "Bohlmann Bands": Tertiary amines often show lower-frequency C-H stretches (2700–2800 cm⁻¹) due to the interaction of the nitrogen lone pair with adjacent C-H anti-bonding orbitals (

). While prominent in rigid rings (e.g., quinolizidines), in the flexible azepane ring, these may appear only as a low-frequency shoulder on the main C-H envelope.

Zone 2: The Carbonyl Region (1800 – 1600 cm⁻¹)

The Primary Diagnostic

-

Ester C=O (1735 – 1745 cm⁻¹): This is the strongest peak in the spectrum. Its position is characteristic of saturated aliphatic esters.[3]

-

Shift Alert: If the peak shifts significantly lower (< 1710 cm⁻¹), suspect acid formation (COOH dimer) or hydrogen bonding from residual protic solvents.

-

Impurity Alert (C=C): Methyl acrylate (starting material) has a conjugated C=O (~1725 cm⁻¹) and a C=C stretch (~1620-1640 cm⁻¹). A clean product spectrum should show a sharp singlet at ~1740 cm⁻¹ and a flat baseline at 1640 cm⁻¹.

-

Zone 3: The Fingerprint Region (1500 – 600 cm⁻¹)

Structural Confirmation

-

C-N Stretch (1050 – 1200 cm⁻¹): Tertiary aliphatic amines show C-N stretching vibrations here. However, in this molecule, they are often obscured by the intense C-O-C stretches of the ester.

-

Ester C-O-C (1150 – 1300 cm⁻¹): Look for two distinct strong bands corresponding to the asymmetric C-C(=O)-O and O-C-C vibrations. These are the "anchor" peaks for ester identification.

-

Azepane Ring Modes: The 7-membered ring lacks the high strain of small rings but possesses unique "pseudorotation" modes. While difficult to assign individually without DFT calculations, the fingerprint pattern below 1000 cm⁻¹ will differ significantly from acyclic analogues (e.g., diethylamine derivatives).

Impurity Profiling & Quality Control

In a synthesis context, the IR spectrum is a rapid "Go/No-Go" gate.

Table 2: Impurity Discrimination Matrix

| Impurity | Key IR Marker (cm⁻¹) | Assignment | Action Limit |

| Azepane (Reactant) | ~3300 (Medium/Broad) | N-H Stretch | Detectable > 1% |

| Methyl Acrylate (Reactant) | ~1620 – 1640 (Sharp) | C=C Stretch | Detectable > 0.5% |

| Propanoic Acid Deriv. (Hydrolysis) | 2500 – 3300 (Very Broad) | O-H Stretch (Acid) | Detectable > 2% |

| Methanol (Solvent) | ~3350 (Broad) | O-H Stretch (Alcohol) | Detectable > 0.5% |

Visualization of Analytical Logic

Diagram 1: Spectral Analysis Workflow

This flowchart illustrates the logical deduction process for validating the compound structure using IR data.

Caption: Logical decision tree for validating Methyl 3-(azepan-1-yl)propanoate synthesis via IR spectroscopy.

Diagram 2: Molecular Vibration Map

Mapping the physical structure to the spectral output.

Caption: Correlation between structural moieties and diagnostic IR frequency zones.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text on general IR band assignments for esters and amines).

-

NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectra of Methyl Propanoate. NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for the methyl propanoate ester backbone).

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[4] (Detailed guide on aliphatic amine and ester vibrations).

- Mather, B. D., et al. (2006). Michael addition reactions in macromolecular synthesis for emerging applications. Progress in Polymer Science, 31(5), 487-531. (Context on Michael addition chemistry and monitoring).

-

Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[4] (Comprehensive tables for C-N and ring vibrations).

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Methyl 3-aminopropanoate hydrochloride | C4H10ClNO2 | CID 2734767 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Understanding the Core Physicochemical Landscape of Methyl 3-(azepan-1-yl)propanoate

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-(azepan-1-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-(azepan-1-yl)propanoate is a molecule of interest in medicinal chemistry and organic synthesis, featuring a saturated seven-membered azepane ring linked to a methyl propanoate chain. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a detailed exploration of the predicted solubility and stability of Methyl 3-(azepan-1-yl)propanoate, grounded in the established chemistry of its constituent functional groups—a tertiary amine and a methyl ester. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational chemical principles to offer a robust predictive analysis. Furthermore, it outlines comprehensive, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to generate reliable data for their specific applications.

Predicted Solubility Profile: A Dichotomy of Polarity

The solubility of Methyl 3-(azepan-1-yl)propanoate is dictated by the interplay between its polar and non-polar moieties. The molecule incorporates a hydrophilic tertiary amine within the azepane ring and a moderately polar methyl ester group, contrasted with a hydrophobic hydrocarbon backbone.

Aqueous Solubility

The presence of the tertiary amine is a key determinant of aqueous solubility. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, interacting with the hydrogen atoms of water molecules.[1][2] Generally, tertiary amines with fewer than five or six carbon atoms exhibit appreciable water solubility.[3] Methyl 3-(azepan-1-yl)propanoate has a total of ten carbon atoms, which suggests that its intrinsic aqueous solubility may be limited.

However, the basic nature of the tertiary amine allows for protonation in acidic aqueous solutions, forming a water-soluble ammonium salt. This pH-dependent solubility is a critical characteristic.

Organic Solvent Solubility

The non-polar hydrocarbon portions of the azepane ring and the propanoate chain suggest good solubility in a range of organic solvents.[4] This is a common characteristic for molecules of this size and functionality, facilitating their use in organic reactions and formulation in non-aqueous vehicles.

Table 1: Predicted Solubility of Methyl 3-(azepan-1-yl)propanoate

| Solvent System | Predicted Solubility | Rationale |

| Water (neutral pH) | Low to Moderate | The molecule's carbon count may limit solubility, though the tertiary amine can hydrogen bond with water.[1][2][3] |

| Acidic Aqueous Buffer (e.g., pH < 5) | High | Protonation of the basic tertiary amine to form a more soluble ammonium salt.[5] |

| Basic Aqueous Buffer (e.g., pH > 9) | Low | The free base form is less polar and thus less soluble in water. |

| Methanol, Ethanol | High | Polar protic solvents capable of hydrogen bonding with the tertiary amine. |

| Dichloromethane, Chloroform | High | Effective at solvating the overall molecule. |

| Ethyl Acetate | High | A moderately polar solvent compatible with the ester functionality. |

| Hexanes, Heptane | Low | Non-polar solvents are unlikely to effectively solvate the polar amine and ester groups. |

Predicted Stability Profile: Navigating Potential Degradation Pathways

The chemical stability of Methyl 3-(azepan-1-yl)propanoate is primarily influenced by the reactivity of its methyl ester functional group. Esters are known to be susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[6] The saturated azepane ring is generally expected to be stable under typical storage conditions.[7]

Hydrolytic Stability

-

Acid-Catalyzed Hydrolysis : In the presence of acid and water, the ester can undergo reversible hydrolysis to yield 3-(azepan-1-yl)propanoic acid and methanol.[8][9] This reaction is typically slower than base-catalyzed hydrolysis.

-

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the ester will undergo irreversible hydrolysis to form the carboxylate salt of 3-(azepan-1-yl)propanoic acid and methanol.[6] This is often a more rapid degradation pathway.

Caption: Predicted hydrolytic degradation of Methyl 3-(azepan-1-yl)propanoate.

Oxidative Stability

The tertiary amine functionality could be susceptible to oxidation, potentially forming an N-oxide. The likelihood of this would depend on the presence of oxidizing agents and exposure to air and light over extended periods. Fatty acid methyl esters can undergo oxidation, especially in the presence of metal contaminants.[10][11][12]

Thermal Stability

Saturated heterocyclic compounds like azepane are generally thermally stable.[13] However, elevated temperatures can accelerate other degradation pathways, such as hydrolysis if moisture is present.

Photostability

While saturated heterocycles are often more photostable than their aromatic counterparts, prolonged exposure to UV light could potentially lead to degradation.[14][15] The specific chromophores in the molecule will determine its sensitivity to light.

Table 2: Predicted Stability of Methyl 3-(azepan-1-yl)propanoate

| Condition | Potential Degradation | Rationale |

| Acidic (aqueous) | Hydrolysis to carboxylic acid and methanol. | Acid-catalyzed ester hydrolysis is a known degradation pathway.[6][8] |

| Basic (aqueous) | Hydrolysis to carboxylate salt and methanol. | Base-catalyzed hydrolysis (saponification) is typically rapid and irreversible.[6] |

| Oxidative (e.g., H₂O₂) | Potential for N-oxidation of the tertiary amine. | Tertiary amines can be oxidized to N-oxides. |

| Thermal | Generally stable, but can accelerate other degradation pathways. | Saturated rings are often thermally robust, but heat will increase the rate of hydrolysis if water is present.[13] |

| Photolytic (UV/Vis) | Potential for degradation upon prolonged exposure. | While not highly conjugated, direct light exposure can sometimes induce degradation.[15] |

Experimental Protocols for Solubility and Stability Determination

To move from prediction to empirical data, rigorous and standardized experimental protocols are essential. The following sections detail the methodologies for determining the solubility and stability of Methyl 3-(azepan-1-yl)propanoate.

Protocol 1: Aqueous Solubility Determination via the Shake-Flask Method